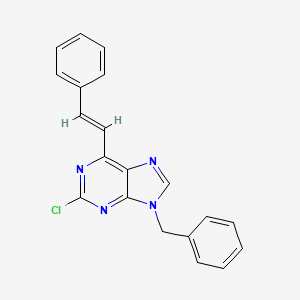
9-Benzyl-2-chloro-6-styryl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-chloro-6-styryl-9H-purine is a heterocyclic aromatic compound with the molecular formula C20H15ClN4 and a molecular weight of 346.81 g/mol This compound is part of the purine family, which is known for its significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-chloro-6-styryl-9H-purine typically involves the reaction of 2-chloro-6-styryl-9H-purine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The styryl group allows for addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: 9-Benzyl-2-chloro-6-styryl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, this compound is studied for its potential as a therapeutic agent. Its purine structure is similar to that of nucleotides, making it a candidate for drug development targeting various diseases, including cancer and viral infections.
Industry: While its industrial applications are limited, the compound’s role in research can lead to the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-6-styryl-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, due to its structural similarity to naturally occurring purines. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloro-6-styryl-9H-purine: Lacks the benzyl group, making it less hydrophobic.
9-Benzyl-2-chloro-9H-purine:
Uniqueness: 9-Benzyl-2-chloro-6-styryl-9H-purine’s combination of benzyl and styryl groups makes it unique in terms of its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications in research and potential therapeutic uses.
Properties
Molecular Formula |
C20H15ClN4 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
9-benzyl-2-chloro-6-[(E)-2-phenylethenyl]purine |
InChI |
InChI=1S/C20H15ClN4/c21-20-23-17(12-11-15-7-3-1-4-8-15)18-19(24-20)25(14-22-18)13-16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
InChI Key |
SPGMYMVJTAHJGP-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


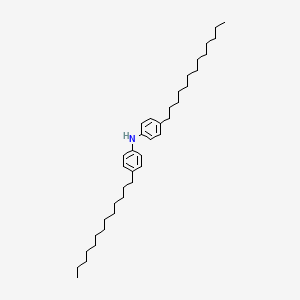
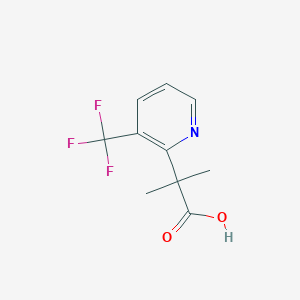
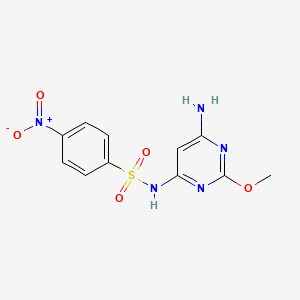
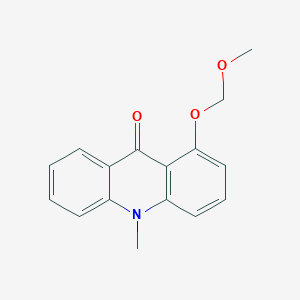
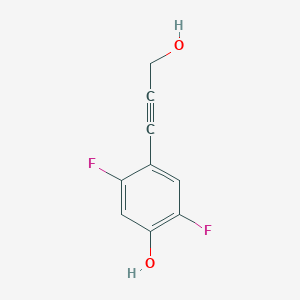
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

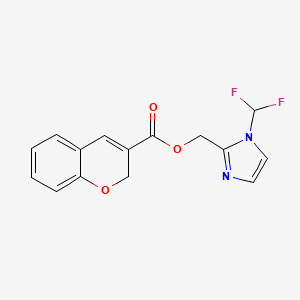

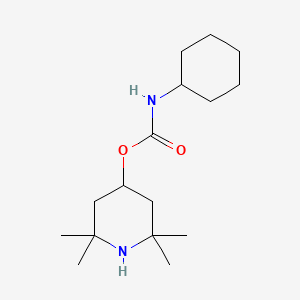
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
